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3-(2-(Trifluoromethyl)phenyl)isoxazole

Cat. No.: B12101900
M. Wt: 213.16 g/mol
InChI Key: DXKYLEWWXZLQEY-UHFFFAOYSA-N
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Description

3-(2-(Trifluoromethyl)phenyl)isoxazole (CAS 1093649-63-8) is a high-purity chemical compound with the molecular formula C 10 H 6 F 3 NO and a molecular weight of 213.16 . This compound features an isoxazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities and therapeutic potential . The integration of the trifluoromethyl group at the 2-position of the phenyl ring is a key structural feature, as the incorporation of a trifluoromethyl (–CF 3 ) group is a well-established strategy in drug discovery to fine-tune a molecule's lipophilicity, metabolic stability, and binding selectivity . Isoxazole derivatives, including those with trifluoromethyl substituents, are the subject of advanced research due to their broad spectrum of pharmacological properties . They are investigated as regulators of immune functions, displaying both immunosuppressive and immunostimulatory potential in various models . Furthermore, specific isoxazole-based compounds have been identified as potent TRPA1 inhibitors with demonstrated analgesic effects in vivo, highlighting their value in pain signaling research . The presence of the isoxazole ring and the trifluoromethyl group makes this compound a valuable building block for the design and synthesis of novel bioactive molecules, particularly in the fields of immunology, oncology, and analgesic drug development . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6F3NO B12101900 3-(2-(Trifluoromethyl)phenyl)isoxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6F3NO

Molecular Weight

213.16 g/mol

IUPAC Name

3-[2-(trifluoromethyl)phenyl]-1,2-oxazole

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)8-4-2-1-3-7(8)9-5-6-15-14-9/h1-6H

InChI Key

DXKYLEWWXZLQEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC=C2)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Foundational Strategies for Isoxazole (B147169) Ring Construction

The synthesis of the isoxazole ring system is predominantly achieved through two major strategic approaches. The first and most versatile is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition, between a nitrile oxide and a dipolarophile, typically an alkyne or an alkene. nih.govwikipedia.orgnih.gov The second classical and widely used method involves the condensation reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine (B1172632) or one of its derivatives. nih.govcore.ac.uk These foundational methods provide a robust framework for accessing a wide variety of substituted isoxazoles, including the target compound, 3-(2-(Trifluoromethyl)phenyl)isoxazole.

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful and highly convergent method for constructing the five-membered isoxazole ring. wikipedia.org This pericyclic reaction involves the combination of a 1,3-dipole (a nitrile oxide) with a π-system (a dipolarophile, such as an alkyne) to form the heterocyclic product in a single step. youtube.com The reaction is known for its high efficiency and, under certain conditions, high regioselectivity. researchgate.net

The cornerstone of this approach is the reaction between a nitrile oxide and an alkyne. Nitrile oxides are unstable species that are typically generated in situ to prevent dimerization. researchgate.net A common method for their generation is the dehydrohalogenation of hydroximoyl halides or the oxidation of aldoximes. nih.gov

For the synthesis of This compound , the required precursors are 2-(trifluoromethyl)benzonitrile (B1294956) oxide and acetylene. The nitrile oxide would be generated in situ from 2-(trifluoromethyl)benzaldehyde (B1295035) oxime, which can be oxidized using various reagents such as N-chlorosuccinimide (NCS) or bis(acetoxy)iodobenzene (BAIB). core.ac.uknih.gov

A well-documented analogous procedure involves the synthesis of 3-(trifluoromethyl)isoxazoles from trifluoroacetohydroximoyl bromide (which generates trifluoromethylnitrile oxide) and various alkynes. rsc.org In a typical procedure, a base like triethylamine (B128534) is slowly added to a solution of the hydroximoyl halide and the alkyne, leading to the formation of the desired isoxazole. rsc.org

Table 1: Representative Examples of Isoxazole Synthesis via Nitrile Oxide Cycloaddition

Nitrile Oxide PrecursorDipolarophileKey Reagents/ConditionsProductYieldReference
Trifluoroacetohydroximoyl bromidePhenylacetyleneEt3N, Toluene, rt5-Phenyl-3-(trifluoromethyl)isoxazole96% rsc.org
Trifluoroacetohydroximoyl bromideCyclopropylacetyleneEt3N, Toluene, rt5-Cyclopropyl-3-(trifluoromethyl)isoxazole64% rsc.org
Benzaldehyde OximePhenylacetyleneNCS, NaOH, DES3,5-Diphenylisoxazole~85% core.ac.uk
Various AldoximesAlkynestert-Butyl nitrite (B80452) or Isoamyl nitrite, heat3,5-Disubstituted isoxazolesGood organic-chemistry.org

The regioselectivity of the 1,3-dipolar cycloaddition can often be a challenge, potentially leading to a mixture of isomers. Transition metal catalysis has emerged as a powerful tool to control the reaction's outcome, improve reaction rates, and broaden the substrate scope. organic-chemistry.org

Copper (Cu): Copper(I) catalysts are famously used in the azide-alkyne cycloaddition ("click chemistry") and are also effective for nitrile oxide cycloadditions. youtube.com The use of a copper catalyst can enforce high regioselectivity, typically yielding the 3,5-disubstituted isoxazole isomer from a terminal alkyne. organic-chemistry.org

Gold (Au): Gold chlorides have been employed to catalyze the cycloisomerization of α,β-acetylenic oximes, providing a pathway to substituted isoxazoles under moderate conditions. organic-chemistry.org This method allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles.

Palladium (Pd): Palladium-catalyzed reactions, particularly direct C-H arylation, represent an alternative strategy for functionalizing pre-formed isoxazole rings, though it can also be involved in cyclization routes. nih.gov

Table 2: Examples of Metal-Catalyzed Isoxazole Syntheses

CatalystReactantsReaction TypeKey FeatureReference
Cu(I)Terminal Alkynes + Nitrile Oxides[3+2] CycloadditionHigh regioselectivity, mild conditions youtube.comorganic-chemistry.org
AuCl₃α,β-Acetylenic OximesCycloisomerizationGood yields, moderate conditions organic-chemistry.org
Pd(II)/Cu(II)Oxazoles + ArenesDehydrogenative Cross-CouplingDirect C-H functionalization nih.gov
Rh(I)Azoles + HalidesDirect ArylationMicrowave activation nih.gov

While the target molecule, this compound, is achiral, the field of organocatalysis has provided powerful methods for the asymmetric synthesis of chiral isoxazoles and isoxazolines. nih.gov These methods utilize small, metal-free organic molecules to induce enantioselectivity. thieme-connect.com Chiral phosphoric acids, for instance, can catalyze the atroposelective arylation of aminoisoxazoles or the enantioselective aza-Friedel-Crafts reaction with in situ generated isoxazolium ions. researchgate.netresearchgate.net Similarly, squaramide-based catalysts have been successfully employed in asymmetric [3+2] cycloaddition reactions to produce complex dispirooxindoles containing an isoxazole ring with high diastereoselectivity and enantioselectivity. rsc.org These approaches highlight the advanced synthetic control now possible in isoxazole chemistry.

Condensation and Cyclization Reactions

The reaction between a compound containing a three-carbon chain with electrophilic sites at positions 1 and 3 and a hydroxylamine derivative is a classic and direct method for forming the isoxazole ring. nih.gov

The most common variant of the condensation strategy is the reaction of a β-dicarbonyl compound with hydroxylamine hydrochloride. nih.gov This reaction, often called the Claisen isoxazole synthesis, proceeds via the formation of a mono-oxime intermediate, which then undergoes cyclization and dehydration to afford the isoxazole ring. elsevierpure.comresearchgate.net

To synthesize This compound via this route, the necessary starting material is 1-(2-(trifluoromethyl)phenyl)butane-1,3-dione . Reaction of this diketone with hydroxylamine would lead to the desired product. A significant consideration in this synthesis is regioselectivity. Unsymmetrical β-diketones can lead to the formation of two regioisomeric isoxazoles. For example, the reaction of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with hydroxylamine primarily yields 3-phenyl-5-(trifluoromethyl)isoxazole (B5696459) after dehydration of the intermediate. elsevierpure.comresearchgate.net The reaction conditions, including solvent and pH, can influence the isomeric ratio. The synthesis of trifluoromethyl-substituted isoxazoles from β-diketones has been specifically optimized in aqueous media. beilstein-journals.org

Table 3: Isoxazole Synthesis from β-Dicarbonyl Compounds

β-Dicarbonyl CompoundReagentConditionsProductReference
4,4,4-Trifluoro-1-phenyl-1,3-butanedioneHydroxylamineSequential reaction/dehydration3-Phenyl-5-(trifluoromethyl)isoxazole elsevierpure.comresearchgate.net
1,3-DiketonesHydroximoyl ChloridesDIPEA, Water/Methanol, rt3,4,5-Trisubstituted isoxazoles beilstein-journals.org
AcetylacetoneHydroxylamine HCl[BMIM]Br (Ionic Liquid)3,5-Dimethylisoxazole nih.gov
Environmentally Benign Procedures (e.g., Ultrasound-Assisted)

Modern synthetic chemistry prioritizes the development of sustainable and green methodologies. researchgate.net These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. researchgate.netbepls.com

Ultrasound irradiation has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and milder conditions compared to conventional heating methods. orgchemres.orgresearchgate.netnih.gov The synthesis of isoxazole derivatives has been shown to benefit from sonication, which can promote reactions in aqueous media, thereby avoiding the use of volatile organic solvents. orgchemres.orgnih.gov For instance, the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones has been successfully performed under ultrasound irradiation in water, highlighting the potential of this technique for creating substituted isoxazoles. orgchemres.org Similarly, the synthesis of 3,5-disubstituted isoxazoles has been achieved via ultrasound-assisted, one-pot, multi-component reactions in water, demonstrating clean transformations and high yields (72-89%) in significantly reduced reaction times (20-28 minutes). researchgate.net While not specific to this compound, these protocols establish a clear precedent for applying ultrasound-assisted synthesis to this target molecule, likely by adapting the reaction of a suitable 2-(trifluoromethyl)phenyl precursor with a three-carbon building block under aqueous or solvent-free sonochemical conditions. nih.govnih.gov

Other green approaches include the use of deep eutectic solvents (DES) or ionic liquids (IL), which serve as recyclable and non-volatile reaction media. nih.gov The reaction of β-diketones with hydroxylamine has been successfully carried out in butylmethylimidazolium (B1222432) salts ([BMIM]), presenting another environmentally friendly route for isoxazole synthesis. nih.gov

Green Synthesis TechniqueKey AdvantagesExample Application (General Isoxazoles)
Ultrasound Irradiation Shorter reaction times, high yields, use of aqueous media, energy conservation. orgchemres.orgresearchgate.netOne-pot synthesis of 3,5-disubstituted isoxazoles in water. researchgate.net
Deep Eutectic Solvents (DES) Biorenewable, recyclable alternative to hazardous organic solvents. nih.govOne-pot, three-component synthesis of 3,5-disubstituted isoxazoles. nih.gov
Aqueous Media Environmentally benign, non-toxic, and inexpensive solvent. nih.govresearchgate.netnih.govSynthesis of 3,4,5-trisubstituted isoxazoles at room temperature. nih.gov

Regioselective Synthesis of Substituted Isoxazoles

The synthesis of 3,5-disubstituted isoxazoles from unsymmetrical precursors often yields a mixture of regioisomers. Therefore, developing methods that provide high regioselectivity is crucial for efficiently producing a single desired isomer like this compound.

A primary method for controlling regioselectivity is the [3+2] cycloaddition of a nitrile oxide with an alkyne. The classic approach involves reacting terminal alkynes with in situ generated nitrile oxides, often catalyzed by copper(I) to yield 3,5-disubstituted isoxazoles. nih.gov However, achieving regioselectivity can be challenging.

More sophisticated methods have been developed to direct the outcome. For instance, the reaction of fluoroalkyl-substituted ynones with hydroxylamine can be controlled to produce either 3- or 5-fluoroalkyl-substituted isoxazoles. enamine.netnih.gov Specifically, the synthesis of 5-phenyl-3-(trifluoromethyl)isoxazole is achieved by reacting 1,1,1-trifluoro-4-phenylbut-3-yn-2-one (B8805430) with hydroxylamine. researchgate.netelsevierpure.com To obtain the desired 3-aryl regioisomer, a different precursor strategy is required.

One highly regioselective method involves the reaction of β-fluoro enones with sodium azide (B81097), which proceeds via cyclization of a vinyl azide intermediate to form the isoxazole. researchgate.net Another approach uses the reaction of 1,3-diketones with hydroxylamine. The reaction of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with hydroxylamine initially forms a 5-hydroxy-4,5-dihydroisoxazole intermediate, which is then dehydrated to yield 3-phenyl-5-(trifluoromethyl)isoxazole. researchgate.netelsevierpure.com By analogy, using a precursor like 1-(2-(trifluoromethyl)phenyl)butane-1,3-dione would be expected to regioselectively yield this compound.

PrecursorsReagentsProductReference
1,1,1-trifluoro-4-phenylbut-3-yn-2-oneHydroxylamine5-phenyl-3-(trifluoromethyl)isoxazole researchgate.net, elsevierpure.com
4,4,4-trifluoro-1-phenyl-1,3-butanedioneHydroxylamine, then dehydration3-phenyl-5-(trifluoromethyl)isoxazole researchgate.net, elsevierpure.com
CF3-YnonesSodium Azide (in acid)5-CF3-isoxazoles nih.gov
Hydroximoyl Chlorides1,3-Diketones/β-Ketoesters (in water)3,4,5-Trisubstituted Isoxazoles nih.gov

Methodologies for Introducing the Trifluoromethylphenyl Moiety

The introduction of the trifluoromethyl (CF3) group onto the phenyl ring is a critical step in the synthesis of the target compound. This can be accomplished either by using a precursor that already contains the trifluoromethylated phenyl group or by a later-stage fluorination reaction.

Use of Trifluoromethylated Precursors and Reagents

The most direct and common strategy for synthesizing this compound involves starting with a building block that already contains the 2-(trifluoromethyl)phenyl moiety. This approach ensures the correct positioning of the CF3 group from the outset.

A versatile method is the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride, which allows for the synthesis of various 5-(trifluoromethyl)isoxazoles. rsc.org However, for a 3-aryl-isoxazole, the key is the precursor bearing the aryl group. The reaction of a terminal alkyne, such as 1-ethynyl-2-(trifluoromethyl)benzene, with a nitrile oxide generated in situ is a primary route. rsc.org

Another powerful method involves the reaction of trifluoromethylated dicarbonyl compounds with hydroxylamine. For example, the reaction of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with hydroxylamine is a known route to 3-phenyl-5-(trifluoromethyl)isoxazole. researchgate.netelsevierpure.com To synthesize the target compound, this compound, one would employ a precursor like 1-(2-(trifluoromethyl)phenyl)butane-1,3-dione.

Recent developments have also shown that trifluoromethylated ynones (alkynyl ketones) are excellent precursors for CF3-substituted heterocycles. nih.gov Furthermore, a metal-free, cascade reaction using commercially available sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) as the trifluoromethyl source can produce 4-(trifluoromethyl)isoxazoles from α,β-unsaturated carbonyls, demonstrating the utility of CF3-reagents in isoxazole synthesis. organic-chemistry.orgnih.gov

Fluorination Techniques on Isoxazole Scaffolds

An alternative to using pre-fluorinated starting materials is the direct fluorination of a pre-formed isoxazole scaffold. This approach can be advantageous but often presents challenges in controlling regioselectivity and reaction conditions.

Electrophilic fluorinating agents, such as Selectfluor™, are commonly used for this purpose. The fluorination of 3,5-disubstituted isoxazoles with Selectfluor™ can introduce a fluorine atom at the C-4 position. rsc.org However, this method is for direct fluorination of the isoxazole ring itself, not the appended phenyl group.

A more relevant transformation is the ring-opening fluorination of isoxazoles. Treating an isoxazole with an electrophilic fluorinating agent like Selectfluor™ can lead to fluorination followed by N-O bond cleavage, resulting in a tertiary fluorinated carbonyl compound. nih.govresearchgate.net While this deconstructs the isoxazole ring, it offers a pathway to complex fluorinated molecules from isoxazole precursors. researchgate.net

Electrochemical fluorination represents another advanced technique. Anodic fluorination of alkynes followed by cycloaddition reactions has been used to synthesize fluorinated isoxazole derivatives, showcasing a complementary method for accessing these structures. rsc.orgscispace.com

Fluorination MethodReagent/TechniqueOutcome on Isoxazole Scaffold
Electrophilic Fluorination Selectfluor™Fluorination at the C-4 position of the isoxazole ring. rsc.org
Ring-Opening Fluorination Selectfluor™N-O bond cleavage to form tertiary fluorinated carbonyl compounds. nih.govresearchgate.net
Electrochemical Fluorination Anodic FluorinationUsed on alkyne precursors prior to cycloaddition to form fluorinated isoxazoles. rsc.orgscispace.com

Post-Cyclization Functionalization and Derivatization

Once the core this compound structure is assembled, it can serve as a platform for further chemical modification. These post-cyclization reactions are essential for creating analogues and exploring the chemical space around the central scaffold.

Strategies for Further Substitution and Chemical Modification

The isoxazole ring and its substituents can be targeted for further functionalization. C-H functionalization is a powerful modern technique that allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. The elaboration of 5-phenyl-3-(trifluoromethyl)isoxazole has been demonstrated through C-H functionalization, indicating that the phenyl ring or the isoxazole C-4/C-5 positions could be targeted for further substitution. rsc.org For example, lithiation of 5-phenyl-3-(trifluoromethyl)isoxazole followed by reaction with an electrophile like isopropyl pinacol (B44631) borate (B1201080) introduces a boronate ester, a versatile handle for subsequent cross-coupling reactions. rsc.org

Functional groups attached to the isoxazole ring can also be readily transformed. For instance, an amide moiety on an isoxazole ring can be reduced to the corresponding amine using reagents like lithium aluminum hydride (LiAlH4). nih.gov Alkenyl groups attached to the isoxazole can be diversified into other heterocyclic structures, such as converting a 5-alkenyl-4-(trifluoromethyl)isoxazole into a 5-(3-pyrrolyl)-4-(trifluoromethyl)isoxazole. nih.gov These examples underscore the potential for derivatizing the core structure of this compound to generate a library of related compounds.

Synthesis of Fused Isoxazole Heterocycles

The synthesis of fused isoxazole heterocycles from this compound represents a specialized area of organic synthesis. The construction of an additional ring fused to the isoxazole or the phenyl ring of the parent molecule requires strategic functionalization and subsequent cyclization reactions. While direct methods starting from this compound are not extensively documented, analogous transformations reported for other 3-aryl isoxazoles provide a foundation for proposing viable synthetic routes. These methods typically involve intramolecular reactions, where strategically placed functional groups on the phenyl ring or the isoxazole ring itself participate in the formation of the new fused ring.

One plausible approach involves the formation of isoxazolo[5,4-b]quinoline (B11913196) derivatives. This can be conceptualized through a multi-step sequence starting with the functionalization of the this compound core. A key intermediate for such a transformation would be a 5-amino-3-aryl-isoxazole-4-carboxamide. Following the synthesis of this intermediate, cyclization can be achieved to yield the fused quinolinone system. A general representation of this approach, based on known methodologies for similar compounds, is the reaction of a 3-aryl-5-aminoisoxazole-4-carboxamide with triethyl orthoformate in acetic anhydride, which upon heating, facilitates the cyclization to the corresponding isoxazolo[5,4-d]pyrimidin-4(5H)-one. mdpi.com While this specific example leads to a pyrimidinone, analogous cyclizations can be envisioned to form quinolinones depending on the nature of the starting materials.

Another potential strategy for creating fused isoxazole systems is through intramolecular cycloadditions. For instance, if a propargyl group were introduced onto a suitable position of a precursor that leads to the this compound scaffold, an intramolecular cycloaddition could be induced. nih.gov A practical method has been developed for the synthesis of isoxazole-fused tricyclic quinazoline (B50416) alkaloids via the intramolecular cycloaddition of methyl azaarenes with tert-butyl nitrite (TBN), where TBN acts as both a radical initiator and a source of the N-O fragment. nih.gov This type of transformation highlights the utility of intramolecular reactions in constructing complex fused heterocyclic systems.

Furthermore, multicomponent reactions offer an efficient pathway to fused isoxazoles. For example, a one-step, three-component microwave-assisted synthesis has been reported where aromatic aldehydes, a 1,3-dicarbonyl compound (like dimedone), and 3-methylisoxazol-5-amine react to form isoxazolo[5,4-b]quinolin-5(6H)-ones. researchgate.netscispace.com To adapt this for this compound, one would need to first synthesize the corresponding 5-amino derivative of the target molecule.

The following table outlines a hypothetical synthetic pathway for a fused isoxazole derivative starting from a functionalized precursor related to this compound, based on analogous reactions found in the literature.

Starting MaterialReagents and ConditionsFused ProductReaction Type
5-Amino-3-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamideTriethyl orthoformate, Acetic Anhydride, Reflux3-(2-(Trifluoromethyl)phenyl)isoxazolo[5,4-d]pyrimidin-4(5H)-oneIntramolecular Cyclization
2-Methyl-3-(prop-2-yn-1-yloxy)quinoline derivative with a 2-(trifluoromethyl)phenyl substituent at a suitable positiontert-Butyl nitrite (TBN), N-Chlorosuccinimide (NCS), Acetic Acid, Acetonitrile, 100 °CFused Isoxazolo-QuinolineIntramolecular Cycloaddition
5-Amino-3-(2-(trifluoromethyl)phenyl)isoxazole, 2-(Trifluoromethyl)benzaldehyde, DimedoneMicrowave irradiation4-(2-(Trifluoromethyl)phenyl)-3-(2-(trifluoromethyl)phenyl)-7,7-dimethylisoxazolo[5,4-b]quinolin-5(6H)-oneMulticomponent Reaction

Reactivity and Mechanistic Studies

Reaction Pathways and Transformation Mechanisms

The isoxazole (B147169) ring, while aromatic, is susceptible to specific reaction pathways that often involve the cleavage of its weaker bonds. The primary mode of reactivity for isoxazoles involves reactions that lead to the opening of the heterocyclic ring.

A significant transformation pathway for substituted isoxazoles is ring-opening fluorination. researchgate.netorganic-chemistry.org When treated with an electrophilic fluorinating agent like Selectfluor®, isoxazoles can undergo a process of fluorination followed by deprotonation, leading to the formation of tertiary fluorinated carbonyl compounds. researchgate.netchemrxiv.org This reaction proceeds through an initial electrophilic attack by the fluorinating agent on the isoxazole ring, which facilitates the subsequent cleavage of the N-O bond. researchgate.net The reaction demonstrates good functional group tolerance, accommodating bromo, formyl, acetyl, methoxycarbonyl, cyano, and trifluoromethyl groups. researchgate.net For less reactive substrates, the addition of an additive like NaClO4 has been shown to improve reaction yields. researchgate.net

Another general pathway involves the [3 + 2] cycloaddition reaction to form the isoxazole ring itself, which can be considered a reverse transformation. For instance, the synthesis of 4-(trifluoromethyl)isoxazoles can be achieved via a metal-free, cascade reaction involving trifluoromethyloximation, cyclization, and elimination starting from α,β-unsaturated carbonyl compounds. organic-chemistry.orgnih.gov This method uses CF3SO2Na as the trifluoromethyl source and tBuONO as an oxidant and the source of the nitrogen and oxygen atoms. organic-chemistry.orgnih.gov Mechanistic studies suggest this transformation proceeds through a radical pathway. organic-chemistry.orgnih.govresearchgate.net

Stability and Ring Opening Reactions of the Isoxazole Nucleus

The stability of the isoxazole ring is a critical factor in its chemistry. The ring is generally stable under many conditions but can be induced to open, particularly through the cleavage of the labile N-O bond. This susceptibility to ring-opening makes isoxazoles versatile synthons for a variety of other molecular structures.

The N-O bond is typically the most reactive site in the isoxazole ring and its cleavage is a key step in many of the transformations it undergoes. mdpi.comnih.govunc.edu Reductive cleavage of this bond is a common strategy to unmask the underlying functionality.

One of the well-documented ring-opening reactions is the conversion of isoxazoles into β-hydroxyketones. nih.gov For example, transition metal-mediated N-O bond cleavage, using reagents like Raney nickel/AlCl₃ in aqueous methanol, has been shown to be effective for fused 2-isoxazolines, yielding β-hydroxyketone products in good to excellent yields (66–95%). nih.gov This transformation involves both the reductive N-O cleavage and subsequent hydrolysis of the resulting imine in a single step. nih.gov

In the context of fluorination, the treatment of C4-substituted isoxazoles with Selectfluor® leads to ring-opening via N-O bond cleavage to produce α-fluorocyanoketones. researchgate.netorganic-chemistry.org This reaction highlights how electrophilic attack can trigger the scission of the N-O bond. The general pathway is believed to involve electrophilic fluorination of the isoxazole, which then undergoes deprotonation to yield the fluorinated carbonyl compound. researchgate.net

The table below summarizes the products of ring-opening reactions for various substituted isoxazoles.

Starting Isoxazole DerivativeReagentProduct TypeReference
4-Methyl-5-phenylisoxazoleSelectfluor®α-Fluoro-α-methyl-phenylacetonitrile researchgate.net
Heterobicycle-fused 3-methyl-2-isoxazolinesRaney Ni/AlCl₃, aq. MeOHHeterobicycle-fused β-hydroxyketones nih.gov
C4-Substituted IsoxazolesSelectfluor®Tertiary fluorinated carbonyl compounds researchgate.netorganic-chemistry.org

Influence of the Trifluoromethyl Group on Reaction Kinetics and Selectivity

The trifluoromethyl (CF₃) group is a powerful modulator of a molecule's chemical and physical properties. nih.gov Its strong electron-withdrawing nature can significantly impact reaction kinetics, selectivity, and the biological activity of the parent molecule. nih.govmdpi.com

Incorporating a CF₃ group into an organic molecule can profoundly affect its lipophilicity, metabolic stability, binding selectivity, and bioavailability. nih.gov In the context of isoxazoles, the presence of a trifluoromethyl group has been shown to enhance biological activity. For example, a study comparing a 4-(trifluoromethyl)isoxazole derivative with its non-trifluoromethylated analog found that the CF₃-containing compound was almost eight times more active as an anti-cancer agent against human breast cancer cell lines (MCF-7). researchgate.netnih.govrsc.orgrsc.org

The electronic effect of the CF₃ group also influences synthetic outcomes. In the synthesis of isoxazoles from CF₃-ynones and sodium azide (B81097), the yields were found to be highly sensitive to the electronic nature of the substituents on the aryl ring. mdpi.com A CF₃-ynone bearing an electron-withdrawing CF₃ group on the aryl ring resulted in a 48% yield of the corresponding 3-aryl-5-(trifluoromethyl)isoxazole. mdpi.com In contrast, ynones with electron-donating groups produced the isoxazoles in lower yields, highlighting the electronic influence of the substituents on the reaction pathway. mdpi.com

The table below presents a comparison of the anti-cancer activity of a trifluoromethylated isoxazole and its non-fluorinated analog, demonstrating the impact of the CF₃ group.

CompoundSubstituent at C4IC₅₀ against MCF-7 (μM)Reference
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazoleH19.72 researchgate.netnih.gov
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleCF₃2.63 researchgate.netnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Analysis of Substituent Effects on Biological Activity and Selectivity

The biological activity and selectivity of isoxazole-based compounds are significantly influenced by the nature and position of substituents on the core heterocyclic ring and its appended aryl groups.

Positional and Electronic Influence of Phenyl and Trifluoromethylphenyl Substitutions

The substitution pattern on the phenyl ring attached to the isoxazole (B147169) core plays a critical role in determining the biological efficacy of the resulting derivatives. The presence of an electron-withdrawing group, such as a trifluoromethyl (-CF3) group, on the phenyl ring has been observed to enhance the cytotoxic activity of isoxazole compounds. nih.gov Specifically, the introduction of a trifluoromethyl group at the fourth position of the phenyl ring in 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives has been shown to promote cytotoxicity against various human cancer cell lines. nih.gov Similarly, isoxazoles featuring an electron-withdrawing group like -F or -CF3 on the phenyl ring have demonstrated excellent secretory phospholipase A2 (sPLA2) inhibitory activities. nih.gov

General Structure Substituent (R) Observed Effect on Biological Activity Reference(s)
5-(3-alkylquinolin-2-yl)-3-aryl isoxazole4-CF3 on phenylPromotes cytotoxicity nih.gov
Isoxazole derivativeElectron-withdrawing group (-F, -CF3) on phenylExcellent sPLA2 inhibitory activity nih.gov
4-nitro-3-phenylisoxazole derivativeNitro group at position 4Enhanced antibacterial activity nih.gov

Stereochemical Considerations and Impact on Potency

The stereochemistry of isoxazole derivatives can have a profound impact on their biological potency. However, for the specific achiral compound 3-(2-(Trifluoromethyl)phenyl)isoxazole, stereochemical considerations are not directly applicable as it does not possess any chiral centers.

In broader studies of isoxazole derivatives, the introduction of chiral centers and the resulting stereoisomers can lead to significant differences in biological activity. For instance, the synthesis of isoxazolidines via 1,3-dipolar cycloaddition reactions can be stereoselective, yielding specific diastereomers. amazonaws.com The relative and absolute configuration of substituents on the isoxazole or isoxazoline (B3343090) ring can influence how the molecule fits into the binding site of a biological target, thereby affecting its potency. While the synthesis of 3,5-disubstituted isoxazoles is often regioselective, the formation of stereoisomers becomes a critical factor when chiral substituents are present or when the isoxazole ring itself is part of a larger, chiral molecular framework. nih.gov

Significance of the Trifluoromethyl Group in Modulating Bioactivity

The trifluoromethyl (-CF3) group is a key functional group in medicinal chemistry, known for its ability to significantly modulate the bioactivity of parent compounds. nih.govresearchgate.net Its incorporation into the structure of isoxazole derivatives often leads to enhanced biological effects. nih.gov

The -CF3 group is highly lipophilic and electron-withdrawing, properties that can improve a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. researchgate.net In a study comparing a 4-(trifluoromethyl)isoxazole derivative with its non-trifluoromethylated analog, the trifluoromethylated compound was found to be significantly more active in inhibiting cancer cell growth. nih.gov This highlights the crucial role of the -CF3 moiety in enhancing the anticancer activity of isoxazole-based molecules. nih.gov The increased efficacy is often attributed to the improved pharmacokinetic profile and enhanced binding interactions with the target, which can be influenced by the electronic and steric properties of the trifluoromethyl group. researchgate.net

Compound Feature Impact on Bioactivity Underlying Properties of -CF3 Group Reference(s)
Presence of -CF3 groupEnhanced anticancer activityHigh lipophilicity, electron-withdrawing nature nih.govresearchgate.net
Presence of -CF3 groupImproved metabolic stabilityStrong C-F bonds researchgate.net
Presence of -CF3 groupIncreased binding affinityCan participate in specific interactions with biological targets researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Interpretation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govmdpi.com For isoxazole derivatives, QSAR studies have been employed to identify key structural features that govern their therapeutic effects. researchgate.netnih.govmdpi.com

While a specific QSAR model for this compound was not found in the provided search results, general QSAR studies on isoxazole derivatives provide insights into the types of molecular descriptors that are important for activity. These often include steric, electronic, and hydrophobic parameters. For instance, in a QSAR study of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles, a strong correlation was found between the predicted and observed anti-inflammatory activity, indicating a reliable model. researchgate.netnih.gov

A 3D-QSAR study on a series of isoxazole derivatives acting as farnesoid X receptor (FXR) agonists revealed the importance of hydrophobic and electronegative groups at specific positions for agonistic activity. mdpi.com Such models generate contour maps that visualize regions where certain properties (e.g., steric bulk, positive/negative charge) are favorable or unfavorable for activity. For a molecule like this compound, a QSAR model would likely highlight the electronic and steric contributions of the ortho-trifluoromethylphenyl group as significant factors influencing its biological profile. The development of a robust QSAR model requires a dataset of structurally related compounds with corresponding biological activity data. physchemres.org

Computational and Theoretical Investigations

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org This method is crucial for understanding the interaction between a ligand, such as an isoxazole (B147169) derivative, and a biological target, typically a protein or enzyme. The primary goal is to predict the binding mode and affinity, which are critical determinants of a compound's biological activity. nih.gov

The process involves preparing the 3D structures of both the ligand and the target protein. The protein structure is often obtained from crystallographic data and optimized to correct for any missing structural information. acu.edu.in The ligand is then placed into the binding site of the protein, and various conformations are sampled to find the most energetically favorable binding pose. rjptonline.org The results of molecular docking studies are often visualized to analyze the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. nih.gov For instance, studies on isoxazole-carboxamide derivatives have utilized molecular docking to identify key binding interactions within the active sites of enzymes like cyclooxygenase (COX). nih.gov

The prediction of binding modes and affinities is a cornerstone of molecular docking. nih.gov The binding mode refers to the specific orientation and conformation of the ligand within the active site of the target protein. researchgate.net The binding affinity, often expressed as a docking score or binding energy, quantifies the strength of the interaction. nih.gov Lower binding energy values typically indicate a more stable complex and, potentially, higher biological activity.

In the context of isoxazole derivatives, molecular docking has been successfully used to predict how these compounds bind to various targets. For example, docking studies on isoxazole derivatives targeting the farnesoid X receptor (FXR) revealed that these compounds could achieve high docking scores, suggesting strong binding to the receptor's ligand-binding domain (LBD). nih.gov The analysis of these predicted binding modes can reveal crucial interactions. For example, the trifluoromethyl group on the phenyl ring of 3-(2-(Trifluoromethyl)phenyl)isoxazole can significantly influence binding through specific hydrophobic or electrostatic interactions. Studies on other fluorinated compounds have shown that fluorine atoms can form favorable interactions, enhancing binding affinity. westmont.edu

Interactive Table: Representative Docking Scores of Isoxazole Derivatives Against Farnesoid X Receptor (FXR)

Compound Docking Score (LibDockScore)
Cilofexor 139.386
LY2562175 141.065
GW4064 136.612
PX20606 138.921

Note: This table is illustrative of docking scores for isoxazole derivatives as found in related research and does not represent direct data for this compound, but provides context for the types of values obtained in such studies. nih.gov

Standard molecular docking often treats the protein target as a rigid structure. However, in reality, proteins are flexible and can undergo conformational changes upon ligand binding. Induced fit docking (IFD) is an advanced docking technique that accounts for this flexibility of the protein's active site. nih.gov This method allows for a more accurate prediction of the binding mode and affinity by simulating the conformational adjustments that occur when the ligand and protein interact.

IFD analysis has been particularly insightful in studies of isoxazole derivatives. For example, in a study exploring the anti-cancer activity of 4-(trifluoromethyl)isoxazoles, IFD analysis was used to compare a trifluoromethylated compound with its non-trifluoromethylated analog. nih.gov The results, including the IFD scores, provided a rationale for the observed enhancement in activity due to the trifluoromethyl group. nih.govresearchgate.net This type of analysis can reveal subtle but critical changes in the protein's binding pocket that accommodate the ligand, leading to a more stable complex. nih.gov

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. aps.org For ligand-protein complexes, MD simulations provide a dynamic view of the interactions, revealing the stability of the binding mode predicted by docking and the conformational changes in both the ligand and the protein. nih.gov The simulation solves Newton's equations of motion for a system of particles, providing a trajectory that describes how the positions and velocities of the particles vary with time. aps.org

In the study of isoxazole derivatives, MD simulations have been employed to validate docking results and to understand the dynamic behavior of the ligand-receptor complex. acu.edu.innih.gov These simulations can assess the stability of key interactions, such as hydrogen bonds, over the simulation period. mdpi.com For instance, a simulation might show that a hydrogen bond predicted by docking is maintained for a significant portion of the simulation time, confirming its importance for binding. MD simulations are also used to calculate binding free energies, which can provide a more accurate estimation of binding affinity than docking scores alone. nih.govmdpi.com

In Silico Prediction of Pharmacokinetic Parameters (e.g., ADME Properties for Candidate Selection)

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. nih.gov These properties, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), determine the bioavailability and persistence of a compound in the body. nih.gov In silico methods for predicting ADME properties are now widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles, saving time and resources. nih.govnih.gov

For isoxazole derivatives, various computational models can predict key ADME parameters. nih.govnih.gov These predictions are based on the molecular structure of the compound and can include properties such as aqueous solubility, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. acu.edu.inresearchgate.net For example, the presence of the trifluoromethyl group in this compound is likely to increase its lipophilicity, which can affect its absorption and distribution. westmont.edu Computational tools can provide quantitative estimates for these properties, helping to guide the selection of the most promising candidates for further experimental testing. nih.govnih.gov

Interactive Table: Predicted ADME Properties for a Representative Isoxazole Derivative

Property Predicted Value Acceptable Range
Molecular Weight < 500 < 500 g/mol
LogP (Lipophilicity) 2.5 -0.4 to 5.6
H-bond Donors 0 < 5
H-bond Acceptors 2 < 10
Polar Surface Area < 75 < 140 Ų

Note: This table provides an example of predicted ADME properties for a generic isoxazole-like molecule, illustrating the type of data generated in such analyses.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. epstem.net These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electron distribution, molecular orbitals, and energetic properties. acu.edu.in

For this compound, quantum chemical calculations can be used to understand its intrinsic chemical properties. For example, calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and its ability to participate in chemical reactions. epstem.net The distribution of electrostatic potential on the molecular surface can identify regions that are prone to electrophilic or nucleophilic attack. acu.edu.in This information is valuable for understanding not only the molecule's chemical synthesis and stability but also its potential interactions with biological targets at an electronic level. epstem.net

Q & A

Q. What are the common synthetic methodologies for 3-(2-(trifluoromethyl)phenyl)isoxazole, and how do they differ in efficiency and scalability?

The most widely used approach involves [3+2] cycloaddition reactions between nitrile oxides and alkynes. For example, hydroximoyl bromide precursors derived from trifluoromethylated hemiacetals react with terminal alkynes to form the isoxazole core . Solvent and base selection critically influence yields: water-based systems with mixed solvents (e.g., H₂O/THF) and mild bases like NaHCO₃ improve solubility of trifluoromethylated substrates, achieving up to 78% yield for 5-substituted derivatives . Alternative methods include transition-metal-catalyzed coupling, but these often require stringent anhydrous conditions and higher temperatures .

Q. How is the structural integrity of this compound validated experimentally?

Key techniques include:

  • NMR Spectroscopy : <sup>19</sup>F NMR confirms the presence of the trifluoromethyl group (δ ≈ -60 to -65 ppm), while <sup>1</sup>H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and isoxazole protons (δ 6.5–7.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulae (e.g., C₁₀H₆F₃NO for the parent compound) .
  • X-ray Crystallography : Resolves regioselectivity in cycloaddition products, distinguishing 3,5-substitution patterns .

Q. Why is the trifluoromethyl group strategically incorporated into isoxazole derivatives?

The trifluoromethyl group enhances metabolic stability, lipophilicity, and bioavailability. Its strong electron-withdrawing effect modulates π-π stacking interactions in drug-receptor binding, as seen in androgen receptor modulators (e.g., FL442) targeting prostate cancer . Fluorine’s van der Waals radius also mimics hydroxyl groups, enabling bioisosteric replacement without disrupting hydrogen-bonding networks .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during [3+2] cycloaddition for this compound synthesis?

Regioselectivity is influenced by:

  • Electronic Effects : Electron-deficient alkynes favor 5-substituted isoxazoles due to nitrile oxide’s electrophilic nature.
  • Steric Hindrance : Bulky substituents on the alkyne (e.g., aryl groups) direct cycloaddition to the less hindered position .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving selectivity. Computational studies (DFT) suggest that solvent polarity alters activation barriers by 2–5 kcal/mol, directly impacting product ratios .

Q. How can contradictory spectral data (e.g., unexpected <sup>13</sup>C NMR shifts) be resolved for isoxazole derivatives?

Contradictions often stem from:

  • Tautomerism : Isoxazole-oxazole tautomerism can shift carbonyl carbon signals (δ 160–170 ppm). Variable-temperature NMR or deuterated solvents (e.g., DMSO-d₆) stabilize dominant tautomers .
  • Paramagnetic Impurities : Residual metal catalysts (e.g., Cu from Sonogashira coupling) broaden signals. Chelating agents (EDTA) during workup mitigate this .
  • Crystallographic Validation : Single-crystal X-ray structures provide unambiguous assignments .

Q. What mechanistic insights explain the biological activity of this compound in anticancer studies?

In prostate cancer models, derivatives like FL442 act as competitive androgen receptor (AR) antagonists. The trifluoromethyl group enhances binding to AR’s hydrophobic pocket (Ki ≈ 12 nM), while the isoxazole nitrogen forms a critical hydrogen bond with Leu701. Metabolite studies show prolonged half-life (t₁/₂ > 6 h) due to fluorine’s resistance to oxidative degradation .

Q. How do computational methods aid in optimizing reaction conditions for scaled synthesis?

  • DFT Calculations : Predict transition-state geometries and regioselectivity in cycloadditions. For example, M06-2X/6-31G(d) simulations reveal that electron-withdrawing substituents lower the activation energy by 3–4 kcal/mol .
  • Machine Learning : Models trained on reaction databases (e.g., Reaxys) recommend optimal solvents/bases, reducing experimental screening by 70% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.